molecular formula C8H10N2O3 B8423402 5,6-Dimethyl-2-methoxy-3-nitropyridine

5,6-Dimethyl-2-methoxy-3-nitropyridine

Cat. No. B8423402
M. Wt: 182.18 g/mol
InChI Key: SRJVPJPQVFTOJQ-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

5,6-Dimethyl-2-methoxy-3-nitropyridine (1-013-06) (2.56 g) was dissolved in tetrahydrofuran (41 mL), and to the reaction mixture was added a suspension of 5% palladium on carbon (450 mg) in methanol (41 mL), and then the catalytic reduction was carried out. After 3 h, catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 3-amino-5,6-dimethyl-2-methoxypyridine (1-013-07) (2.096 g, 97.9%, m.p.: 56-58° C.) as a blackish brown crystal.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step Two
Quantity
41 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:11]([O-])=O)[C:5]([O:9][CH3:10])=[N:6][C:7]=1[CH3:8]>O1CCCC1.[Pd].CO>[NH2:11][C:4]1[C:5]([O:9][CH3:10])=[N:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
CC=1C=C(C(=NC1C)OC)[N+](=O)[O-]
Name
Quantity
41 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
450 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
41 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the reaction mixture was added
FILTRATION
Type
FILTRATION
Details
catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=NC(=C(C1)C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.096 g
YIELD: PERCENTYIELD 97.9%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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